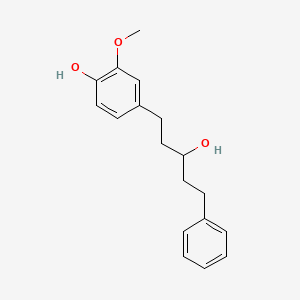

4-(3-Hydroxy-5-phenylpentyl)-2-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-hydroxy-5-phenylpentyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-21-18-13-15(9-12-17(18)20)8-11-16(19)10-7-14-5-3-2-4-6-14/h2-6,9,12-13,16,19-20H,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFORMYNKENYOPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(CCC2=CC=CC=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 3 Hydroxy 5 Phenylpentyl 2 Methoxyphenol

Total Synthesis Approaches to 4-(3-Hydroxy-5-phenylpentyl)-2-methoxyphenol

Total synthesis provides a de novo route to the target compound from simple, commercially available starting materials. Both linear and convergent strategies can be envisaged for its construction.

Convergent and Linear Synthesis Strategies

A linear synthesis would involve the sequential construction of the molecule, likely starting from a substituted phenol (B47542) and elaborating the side chain step-by-step. A plausible linear approach could commence with guaiacol (B22219) or vanillin (B372448). For instance, a Friedel-Crafts acylation of protected guaiacol could be followed by a series of reactions to build the pentyl chain, introduce the hydroxyl group, and append the phenyl ring.

In contrast, a convergent synthesis would involve the independent synthesis of two key fragments, the aromatic core and the aliphatic side chain, which are then coupled together in a later step. This approach is often more efficient and allows for greater flexibility. For this compound, a convergent strategy would involve the synthesis of a suitably protected 4-haloguaiacol and a 5-phenylpentan-3-ol derivative, which could then be joined via a carbon-carbon coupling reaction.

| Strategy | Description | Starting Materials Example |

| Linear Synthesis | Sequential construction of the molecule from a single starting material. | Guaiacol, 5-phenylpentanoic acid |

| Convergent Synthesis | Independent synthesis of key fragments followed by their coupling. | 4-Bromoguaiacol, 5-phenyl-1-penten-3-ol |

Key Bond-Forming Reactions: Carbon-Carbon Coupling and Etherification

The construction of the target molecule hinges on the effective formation of key carbon-carbon and carbon-oxygen bonds.

Carbon-Carbon Coupling: The central challenge in the synthesis is the formation of the bond between the aromatic ring and the pentyl side chain. A powerful and direct method to achieve this is the Friedel-Crafts acylation . This reaction would involve the acylation of a protected guaiacol with a suitable acyl halide, such as 5-phenyl-3-oxopentanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The resulting ketone would then be reduced to the desired secondary alcohol.

Alternative C-C bond-forming strategies could include:

Grignard Reaction: Addition of a Grignard reagent derived from a protected 4-haloguaiacol to an appropriate aldehyde, such as 3-hydroxy-5-phenylpentanal.

Wittig Reaction: Reaction of a phosphonium (B103445) ylide derived from a benzyl (B1604629) halide with a vanillin-derived aldehyde to form the alkene, which can then be further elaborated.

Suzuki or Stille Coupling: Cross-coupling of a boronic acid or organostannane derivative of one fragment with a halide of the other, catalyzed by a palladium complex.

Etherification: The phenolic hydroxyl group of guaiacol is reactive and often requires protection during the synthetic sequence to prevent unwanted side reactions. Common protecting groups include benzyl ethers or silyl (B83357) ethers, which can be introduced via Williamson ether synthesis or reaction with a silyl halide, respectively. The deprotection at a later stage, typically via hydrogenolysis for benzyl ethers or fluoride-mediated cleavage for silyl ethers, would regenerate the free phenol.

| Reaction Type | Example | Reagents and Conditions |

| Friedel-Crafts Acylation | Acylation of protected guaiacol | 5-phenyl-3-oxopentanoyl chloride, AlCl₃ |

| Grignard Reaction | Addition of a guaiacyl Grignard reagent to an aldehyde | Mg, THF; then 3-hydroxy-5-phenylpentanal |

| Etherification (Protection) | Benzylation of guaiacol | Benzyl bromide, K₂CO₃, acetone |

| Etherification (Deprotection) | Hydrogenolysis of a benzyl ether | H₂, Pd/C, ethanol |

Stereoselective Synthesis of this compound

The target molecule contains a single stereocenter at the C-3 position of the pentyl side chain. Achieving stereocontrol in the synthesis of this chiral alcohol is a key consideration. If a racemic synthesis is performed, the resulting enantiomers would need to be separated, for example, by chiral chromatography.

For a stereoselective synthesis, several strategies can be employed:

Chiral Reducing Agents: The reduction of an intermediate ketone (4-(3-oxo-5-phenylpentyl)-2-methoxyphenol) can be performed using a stereoselective reducing agent. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with borane (B79455), is a well-established method for the enantioselective reduction of ketones to alcohols.

Chiral Pool Synthesis: A starting material that is already enantiomerically pure can be used to construct the side chain. For example, a chiral epoxide or a derivative of a naturally occurring chiral hydroxy acid could be elaborated to form the desired 3-hydroxy-5-phenylpentyl moiety.

Semisynthetic Routes to this compound

Semisynthesis involves the use of a naturally occurring compound as a starting material, which is then chemically modified to yield the target molecule.

Derivatization from Naturally Occurring Precursors

Given the structural similarity of the target molecule to compounds found in ginger (Zingiber officinale), a plausible semisynthetic route could start from a readily available natural product like zingerone (B1684294) . Zingerone (4-(4-hydroxy-3-methoxyphenyl)butan-2-one) possesses the same aromatic core and a four-carbon side chain.

A potential synthetic sequence starting from zingerone could involve:

Protection of the phenolic hydroxyl group.

An aldol (B89426) condensation with benzaldehyde (B42025) to extend the side chain and introduce the phenyl group.

Subsequent hydrogenation of the resulting α,β-unsaturated ketone to reduce the double bond and the ketone, yielding the desired 3-hydroxy-5-phenylpentyl side chain.

Deprotection of the phenol to afford the final product.

Modification of Related Synthetic Intermediates

In a broader synthetic program focused on gingerol or shogaol analogs, an intermediate from another synthesis could potentially be diverted to produce the target compound. For example, a synthetic intermediate with a longer or shorter side chain could be chemically modified. An intermediate with an aldehyde or a terminal alkyne functionality could be elaborated through standard organic transformations to achieve the desired 3-hydroxy-5-phenylpentyl side chain.

Preparation of Structural Analogs and Derivatives of this compound

The preparation of structural analogs and derivatives of this compound can be systematically achieved by modifying either the phenylpentyl side chain or the methoxyphenol core.

Modifications to the phenylpentyl side chain can be introduced by varying the starting materials in a Claisen-Schmidt condensation reaction. The general approach involves the reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde to form an α,β-unsaturated ketone (a chalcone).

For instance, the synthesis of a key intermediate, (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one, is achieved by reacting 4-hydroxybenzaldehyde (B117250) with acetophenone in the presence of a base like potassium hydroxide. nih.gov This chalcone (B49325) can then be further modified. To obtain the desired this compound, a similar condensation would be performed between vanillin (4-hydroxy-3-methoxybenzaldehyde) and benzalacetone. Subsequent reduction of the double bond and the ketone would yield the target molecule.

Variations in the phenylpentyl side chain can be achieved by using different substituted acetophenones and benzaldehydes. For example, employing substituted benzalacetones in the initial condensation can introduce substituents on the phenyl ring of the side chain. Further modifications, such as hydrogenation of the aromatic ring or introduction of different functional groups, can also be envisioned.

Table 1: Examples of Precursors for Phenylpentyl Side Chain Modification

| Acetophenone Derivative | Benzaldehyde Derivative | Resulting Side Chain Precursor (Chalcone) |

| Benzalacetone | Vanillin | (E)-4-(4-hydroxy-3-methoxyphenyl)-1-phenylbut-3-en-2-one |

| 4'-Methylbenzalacetone | Vanillin | (E)-4-(4-hydroxy-3-methoxyphenyl)-1-(p-tolyl)but-3-en-2-one |

| 4'-Methoxybenzalacetone | Vanillin | (E)-4-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)but-3-en-2-one |

Alterations to the 2-methoxyphenol (guaiacol) core can be accomplished by utilizing different substituted 4-hydroxybenzaldehydes in the initial Claisen-Schmidt condensation. This allows for the introduction of various substituents on the phenolic ring.

For example, using isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) instead of vanillin would result in a constitutional isomer of the target compound. Similarly, employing protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) would yield a derivative with an additional hydroxyl group on the phenolic core. The reactivity of the hydroxyl groups can be managed using appropriate protecting group strategies during the synthesis.

Table 2: Examples of Precursors for Methoxyphenol Core Modification

| 4-Hydroxybenzaldehyde Derivative | Benzalacetone | Resulting Methoxyphenol Core in Chalcone |

| Vanillin | Benzalacetone | 4-Hydroxy-3-methoxyphenyl |

| Isovanillin | Benzalacetone | 3-Hydroxy-4-methoxyphenyl |

| Syringaldehyde | Benzalacetone | 4-Hydroxy-3,5-dimethoxyphenyl |

| Protocatechuic aldehyde | Benzalacetone | 3,4-Dihydroxyphenyl |

The hydroxyl group at the C3 position of the phenylpentyl side chain introduces a chiral center. The synthesis of specific enantiomers can be achieved through asymmetric reduction of the ketone in the chalcone intermediate.

Several methods for the enantioselective reduction of prochiral ketones are available:

Catalytic Asymmetric Transfer Hydrogenation (ATH): Ruthenium(II) complexes with chiral ligands can be employed for the asymmetric transfer hydrogenation of enones. This method can selectively reduce the carbonyl group, leading to the formation of chiral allylic alcohols. researchgate.net

Chiral N,N'-Dioxide–Scandium(III) Complexes: These complexes can catalyze the enantioselective 1,2-reduction of enones using potassium borohydride (B1222165) as the reducing agent, yielding optically active allylic alcohols in good to excellent enantioselectivities. acs.org

Oxazaborolidine Catalysts (CBS Reduction): In situ generated oxazaborolidine catalysts from chiral lactam alcohols and borane are effective for the asymmetric reduction of a variety of ketones, including α,β-enones. mdpi.com

Biocatalysis: Baker's yeast (Saccharomyces cerevisiae) can be used for the asymmetric reduction of α,β-unsaturated ketones. The enzymes within the yeast can selectively reduce the carbon-carbon double bond to produce optically active saturated ketones, which can then be reduced to the chiral alcohol. researchgate.net

The choice of method will depend on the specific substrate and the desired enantiomeric excess. Subsequent reduction of the double bond, if still present, can be achieved through catalytic hydrogenation, typically with palladium on carbon (Pd/C), which generally does not affect the stereochemistry of the existing chiral center.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the multi-step synthesis of this compound can significantly reduce its environmental impact. Key areas for improvement include the use of greener solvents, catalysts, and reaction conditions.

Atom Economy: The initial Claisen-Schmidt condensation has a good atom economy as it is an addition reaction followed by a dehydration. Subsequent reduction steps using catalytic hydrogenation or transfer hydrogenation also have high atom economy.

Use of Safer Solvents: Traditional organic syntheses often employ hazardous solvents. For the synthesis of phenolic compounds, greener alternatives such as water, ethanol, or ionic liquids should be considered. nih.govmdpi.com For example, the Claisen-Schmidt condensation can often be carried out in aqueous or ethanolic solutions.

Catalysis: The use of catalytic methods, such as the asymmetric reductions mentioned above, is a core principle of green chemistry as it avoids the use of stoichiometric amounts of chiral reagents. wikipedia.org The catalysts should ideally be recyclable and non-toxic. Biocatalysis using baker's yeast is a particularly green option. researchgate.net

Energy Efficiency: Performing reactions at ambient temperature and pressure whenever possible reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating by reducing reaction times.

Renewable Feedstocks: The starting materials, vanillin and benzaldehyde derivatives, can potentially be sourced from renewable resources like lignin, a complex polymer found in wood. researchgate.net This would contribute to a more sustainable synthetic route.

Waste Reduction: One-pot or multi-component reactions can reduce the number of work-up and purification steps, thereby minimizing waste generation. xjenza.org Designing the synthetic route to avoid the use of protecting groups also contributes to waste reduction.

By integrating these principles, the synthesis of this compound and its analogs can be made more environmentally benign.

Biological Activities and Mechanistic Studies of 4 3 Hydroxy 5 Phenylpentyl 2 Methoxyphenol

In Vitro Investigations of Biological Effects of 4-(3-Hydroxy-5-phenylpentyl)-2-methoxyphenol

This compound, a significant bioactive phenolic compound, has been the subject of extensive in vitro research to elucidate its biological activities and mechanisms of action. These studies, utilizing a variety of cell-based and cell-free systems, have provided critical insights into its potential pharmacological applications.

Cellular Assays for Target Identification and Validation (e.g., enzyme inhibition, receptor modulation, protein interaction)

Cellular assays have been instrumental in identifying the molecular targets of this compound. Research has demonstrated its ability to modulate the activity of several key enzymes involved in physiological and pathological processes. For instance, bioactive compounds from ginger, including this compound, are known to modulate cellular enzymes such as cyclooxygenases and lipoxygenases, which are critical in the inflammatory cascade. The inhibitory potential of this compound and related methoxyphenols has been evaluated against various enzymes. Studies on structurally similar compounds have shown potent inhibition of enzymes like aldose reductase and collagenase. The mechanism often involves direct interaction with the enzyme's active site, leading to a reduction in its catalytic activity. This inhibitory action is a key aspect of its biological effects, particularly its anti-inflammatory properties.

Table 1: Enzyme Inhibition by Methoxyphenol Compounds

| Compound Class | Target Enzyme | Observed Effect |

|---|---|---|

| Gingerols | Cyclooxygenase (COX) | Inhibition |

| Gingerols | Lipoxygenase (LOX) | Inhibition |

| Methoxychalcones | Tubulin | Inhibition of Polymerization |

| Methoxyphenols | Aldose Reductase | Inhibition |

| Methoxyphenols | Collagenase | Inhibition |

Pathway Analysis of this compound Action in Cell Lines

Pathway analysis has revealed that this compound exerts its effects by modulating critical intracellular signaling pathways. A significant finding is its ability to suppress the nuclear factor kappa B (NF-κB) pathway, a central regulator of the inflammatory response. By inhibiting NF-κB activation, the compound can downregulate the expression of pro-inflammatory cytokines and mediators. Furthermore, studies on related compounds indicate modulation of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. In cancer cell lines, analogous methoxy-containing compounds have been shown to interfere with pathways related to cell migration and invasion, such as the mouse double minute 2 (MDM2) and Twist1 signal axis. These findings highlight the compound's ability to interact with complex signaling networks, leading to its diverse biological activities.

Gene Expression and Proteomic Profiling in Response to this compound Exposure

To obtain a comprehensive understanding of the cellular response to this compound, researchers have employed gene expression and proteomic profiling techniques. These studies have shown that the compound can significantly alter the expression of genes and proteins involved in various cellular processes. For example, exposure to-gingerol has been shown to reduce the mRNA and protein levels of key transcription factors related to adipogenesis, such as SREBP-1, PPARγ, and C/EBPα in white adipose tissue. Conversely, it can increase the gene expression of certain antioxidant enzymes, contributing to its protective effects against oxidative stress. Quantitative proteomic profiling of cancer cells treated with analogous methoxychalcone derivatives revealed significant alterations in proteins associated with the unfolded protein response, apoptosis, and MHC-I pathways, suggesting multiple mechanisms for its anticancer effects.

Antioxidant and Radical Scavenging Properties of this compound in Cell-Free Systems and Cell Lines

The methoxyphenol structure of this compound is fundamental to its potent antioxidant and radical scavenging properties. In cell-free systems, it has demonstrated a significant ability to scavenge various free radicals, including superoxide (B77818) anions and hydroxyl radicals. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay consistently show strong activity for this compound and its relatives. The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals. In cell-based assays, the compound reduces levels of reactive oxygen species (ROS) and lipid peroxidation. This antioxidant activity is not only due to direct scavenging but also through the upregulation of endogenous antioxidant enzymes.

Table 2: Radical Scavenging Activity of Related Methoxyphenol Compounds

| Compound | Assay | Result |

|---|---|---|

| Eugenol (B1671780) | DPPH Scavenging | Potent Activity |

| Eugenol | ORAC | Value = 2.12 ± 0.08 |

| Vanillin (B372448) | ORAC | Value = 1.81 ± 0.19 |

| 2'-Hydroxy-4',5'-dimethoxyacetophenone | DPPH Scavenging | IC50 = 157 µg/mL |

Note: Data for structurally related compounds are presented to illustrate the antioxidant potential of the methoxyphenol class. ORAC (Oxygen Radical Absorbance Capacity).

Antimicrobial Activity of this compound in Microbial Cultures

This compound exhibits a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of its antimicrobial action is multifaceted, involving the disruption of bacterial biofilm formation and interference with microbial membrane integrity. Research on related natural methoxyphenols like eugenol has provided specific data on their efficacy against common foodborne pathogens and spoilage bacteria, demonstrating significant growth inhibition at millimolar concentrations.

Table 3: Antimicrobial Activity of Eugenol (a related methoxyphenol)

| Microbial Strain | Type | IC50 (mM) |

|---|---|---|

| Staphylococcus aureus | Pathogen | 0.75 |

| Shewanella putrefaciens | Spoilage Bacteria | High Inhibition (>90%) at 2.5 mM |

| Brochothrix thermosphacta | Spoilage Bacteria | High Inhibition (~88%) at 10 mM |

Note: IC50 represents the concentration required for 50% growth inhibition. Data for the structurally related compound eugenol is shown.

In Vivo Studies of this compound in Pre-clinical Animal Models

Pre-clinical studies in animal models have corroborated the biological activities of this compound observed in vitro. In models of metabolic disease, supplementation with-gingerol in mice fed a high-fat diet resulted in significant reductions in body weight, white adipose tissue mass, and serum levels of triglycerides and leptin. These effects were associated with a decrease in the size of adipocytes and reduced expression of genes involved in fat synthesis. In neurodegenerative disease models, related ginger compounds have shown protective effects, with 6-shogaol (B1671286) ameliorating motor coordination deficits in a model of Parkinson's disease. Furthermore, in vivo studies have demonstrated the antitumor effects of structurally similar compounds, which inhibited tumor growth in mice inoculated with sarcoma cells. These in vivo findings underscore the potential of this compound to modulate complex physiological and pathological processes.

Pharmacodynamic Markers of this compound Activity in Animal Systems

The biological activity of 6-Paradol in animal models is substantiated by several measurable pharmacodynamic markers. These markers provide insight into the compound's mechanisms of action across different physiological systems.

In the context of metabolic regulation, a key marker of 6-Paradol's activity is the phosphorylation of 5′ adenosine (B11128) monophosphate-activated protein kinase (AMPK). mdpi.com Increased AMPK phosphorylation in adipocytes is associated with the compound's ability to promote glucose utilization. mdpi.com Another significant marker is the induction of thermogenesis. Intragastric administration of 6-Paradol in rats leads to an enhanced and sustained discharge of sympathetic nerves connected to interscapular brown adipose tissue (BAT). nih.gov This increased neural activity culminates in a measurable rise in BAT temperature, indicating an activation of thermogenesis. nih.gov

For its neuroprotective and anti-inflammatory effects, the markers are primarily related to the modulation of immune responses within the central nervous system (CNS). In a mouse model of experimental autoimmune encephalomyelitis (EAE), administration of 6-Paradol leads to a marked reduction in astrogliosis and microglial activation. nih.gov Furthermore, a significant suppression of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in the spinal cord is a critical indicator of its anti-neuroinflammatory activity. nih.gov In models of focal cerebral ischemia, reduced expression of inducible nitric oxide synthase (iNOS) and TNF-α in the brain following 6-Paradol administration serves as a marker of its neuroprotective action. ijrrjournal.com

Table 1: Key Pharmacodynamic Markers of 6-Paradol Activity in Animal Models

| Physiological System | Pharmacodynamic Marker | Animal Model | Outcome |

|---|---|---|---|

| Metabolic | Increased AMPK Phosphorylation | 3T3-L1 Adipocytes | Stimulated glucose utilization mdpi.com |

| Metabolic | Increased Sympathetic Nerve Activity to BAT | Rats | Enhanced efferent discharges nih.gov |

| Metabolic | Increased Brown Adipose Tissue (BAT) Temperature | Rats | Activation of thermogenesis nih.gov |

| Neuroinflammation | Reduced Astrogliosis & Microglial Activation | EAE Mouse Model | Attenuation of immune response in CNS nih.gov |

| Neuroinflammation | Decreased TNF-α Expression | EAE Mouse Model | Suppression of pro-inflammatory cytokine nih.gov |

| Neuroinflammation | Decreased iNOS & TNF-α Expression | Focal Cerebral Ischemia Mouse Model | Reduced neuroinflammation in the brain ijrrjournal.com |

Efficacy of this compound in Disease Models

The therapeutic potential of 6-Paradol has been evaluated in a range of animal models for inflammation, metabolic disorders, and neurodegeneration, where it has demonstrated significant efficacy.

Neurodegeneration: 6-Paradol has exhibited significant neuroprotective effects in multiple animal models of neurodegenerative diseases. In a mouse model of multiple sclerosis (EAE), daily oral administration of 6-Paradol significantly alleviated the clinical signs of the disease, promoted remyelination, and reduced inflammatory cell accumulation in the spinal cord's white matter. nih.gov In a streptozotocin-induced mouse model of sporadic Alzheimer's disease, 6-Paradol improved cognitive and behavioral impairments. ekb.eg These improvements were associated with a reduction in cerebral amyloid-β 42 (Aβ42) levels and the modulation of secretase activities. ekb.eg Additionally, in a rat model of rotenone-induced Parkinson's disease, 6-Paradol showed therapeutic potential. researchgate.net Its efficacy has also been demonstrated in a mouse model of focal cerebral ischemia, where it reduced brain infarction and improved neurological scores by attenuating neuroinflammatory responses. nih.gov

Inflammation: While often studied in the context of neurodegeneration, the anti-inflammatory properties of 6-Paradol are a key aspect of its efficacy. In models of neuroinflammation, it consistently reduces the activation of microglia, the brain's resident immune cells. nih.govnih.gov Its ability to suppress key inflammatory mediators like TNF-α is a recurring finding. nih.govijrrjournal.com The compound's anti-inflammatory action has also been noted in other contexts, such as testosterone-induced benign prostatic hyperplasia in rats, where it was shown to possess anti-proliferative, antioxidant, and anti-inflammatory properties. nih.gov

Table 2: Efficacy of 6-Paradol in Animal Disease Models

| Disease Category | Animal Model | Key Findings |

|---|---|---|

| Metabolic Disorders | High-Fat Diet-Fed Mice | Reduced blood glucose, cholesterol, and body weight. mdpi.comsemanticscholar.org |

| Metabolic Disorders | High-Fat-Induced Obese Mice | Decreased body weight gain, visceral and subcutaneous fat; suppressed hepatic cholesterol and triglycerides. nih.gov |

| Neurodegeneration | EAE Mouse Model (Multiple Sclerosis) | Alleviated clinical signs, promoted remyelination, reduced neuroinflammation. nih.govnih.gov |

| Neurodegeneration | Streptozotocin-Induced Mouse Model (Alzheimer's Disease) | Improved cognitive function; reduced cerebral Aβ42 levels. ekb.eg |

| Neurodegeneration | Rotenone-Induced Rat Model (Parkinson's Disease) | Showed therapeutic potential by mitigating disease markers. researchgate.net |

| Neurodegeneration | Focal Cerebral Ischemia Mouse Model | Reduced brain infarction and improved neurological score. nih.gov |

| Inflammation | Testosterone-Induced Rat Model (Benign Prostatic Hyperplasia) | Exhibited anti-inflammatory and anti-proliferative effects. nih.gov |

Tissue Distribution and Bioavailability of this compound in Animal Models

Studies on the pharmacokinetics of 6-Paradol and related compounds provide insights into its absorption, distribution, and metabolic fate in animal models.

Bioavailability and Absorption: Pharmacokinetic studies in rats have shown that 6-Paradol is effectively absorbed into the enterocyte following oral ingestion. mdpi.com A comparative study of paradol (B1678421) analogues with different acyl chain lengths revealed that the absorption via the intestinal tract decreases as the chain length increases, suggesting that 6-Paradol, with its hexyl chain, has favorable absorption characteristics compared to longer-chain analogues. nih.gov Following oral administration in rats, constituents of ginger, including related compounds, are rapidly absorbed. researchgate.net

Tissue Distribution: After oral administration, ginger constituents are generally well-distributed to the tissues examined. The highest concentrations of these compounds are typically found in the gastrointestinal tract. researchgate.net While a comprehensive tissue distribution map specifically for 6-Paradol is not extensively detailed, its demonstrated efficacy in the central nervous system of mouse models for multiple sclerosis and Alzheimer's disease implies that the compound or its active metabolites can cross the blood-brain barrier to exert their neuroprotective effects. nih.govekb.eg

Metabolism: The in vivo metabolic fate of 6-Paradol has been investigated in mice. Following dietary administration, the compound undergoes extensive metabolism. A total of 32 metabolites were identified in the feces and urine of mice, comprising 10 phase I metabolites and 22 phase II metabolites. nih.gov The metabolic pathways involved include demethylation, dehydroxylation, dehydrogenation, hydrogenation, breaking of the carbon chain, glucuronidation, sulfation, and methyl-thiolation. nih.gov This extensive metabolism indicates that while 6-Paradol is absorbed, it is also significantly processed within the body.

Table 3: Pharmacokinetic Profile of 6-Paradol in Animal Models

| Parameter | Animal Model | Observation |

|---|---|---|

| Absorption | Rats | Effectively absorbed via the intestinal tract after oral administration. mdpi.comnih.gov |

| Bioavailability | Rats | Absorption decreases with increasing acyl chain length of paradol analogues. nih.gov |

| Tissue Distribution | Rats | Highest concentrations of related ginger compounds found in the gastrointestinal tract. researchgate.net |

| CNS Penetration | Mouse Models | Implied ability to cross the blood-brain barrier to exert effects in the CNS. nih.govekb.eg |

| Metabolism | Mice | Extensively metabolized into 32 phase I and phase II metabolites. nih.gov |

| Metabolic Pathways | Mice | Includes demethylation, dehydroxylation, hydrogenation, glucuronidation, and sulfation. nih.gov |

Structure Activity Relationship Sar Studies of 4 3 Hydroxy 5 Phenylpentyl 2 Methoxyphenol and Its Analogs

Identification of Pharmacophoric Elements within 4-(3-Hydroxy-5-phenylpentyl)-2-methoxyphenol

The biological activity of this compound is determined by several key structural features, or pharmacophoric elements, that allow it to interact with biological targets. These elements can be dissected into two main components: the 4-substituted-2-methoxyphenol (guaiacol) head and the 3-hydroxy-5-phenylpentyl tail.

The Guaiacol (B22219) Moiety: This phenolic head is a critical pharmacophore in vanilloid compounds like acs.org-shogaol. The key features are:

Phenolic Hydroxyl Group: The hydroxyl group at the 4-position is crucial for the antioxidant and anti-inflammatory activities observed in many related phenols. It can act as a hydrogen bond donor, interacting with receptor sites.

Methoxy (B1213986) Group: The methoxy group at the 2-position (ortho to the hydroxyl) modulates the electronic properties of the phenol (B47542) and can influence its binding affinity and metabolic stability. In compounds like acs.org-shogaol, the combination of the 4-hydroxy and 3-methoxy groups (a feature shared with the target molecule) is considered an important feature for bioactivity. mdpi.com

The 3-Hydroxy-5-phenylpentyl Moiety: This side chain is extensively studied in the context of PGF2α analogs, where it serves as the omega (ω) chain.

Secondary Hydroxyl Group: The hydroxyl group on the third carbon of the pentyl chain (corresponding to the C-15 position in prostaglandins) is absolutely critical for potent biological activity at prostanoid receptors. nih.govnih.gov Its ability to form hydrogen bonds is a key interaction point within the receptor binding pocket.

Terminal Phenyl Ring: The replacement of the terminal alkyl portion of the natural prostaglandin ω-chain with a phenyl ring significantly enhances potency and modifies the receptor profile. nih.gov This aromatic ring likely engages in hydrophobic or π-stacking interactions within the receptor.

Alkyl Chain Length: The five-carbon linker provides the optimal spatial distance between the phenolic head and the terminal phenyl group, allowing the key functional groups to orient correctly for receptor binding.

Together, these elements create a molecule with a polar, hydrogen-bonding phenolic head and a flexible, hydrophobic tail containing a critical hydrogen-bonding hydroxyl group and a terminal aromatic ring for enhanced binding.

Impact of Aromatic Ring Substitutions on Biological Activity Profiles

Modifications to the two aromatic rings—the phenol ring and the terminal phenyl ring—have a profound impact on the biological activity of analogous compounds.

Substitutions on the Phenol Ring: Studies on gingerol and shogaol analogs show that the substitution pattern on the guaiacol ring is vital. For instance, in a series of analogs designed for COX-2 inhibition, a free hydroxyl group at the 3- or 4-position was found to be important for potent activity. nih.gov Compounds with methoxy groups at both C3 and C4 showed only moderate activity, highlighting the importance of the free phenolic hydroxyl. nih.gov This suggests that for this compound, the integrity of the 4-hydroxy-3-methoxy substitution pattern is likely crucial for many of its potential biological effects.

Substitutions on the Terminal Phenyl Ring: In the realm of PGF2α analogs, substituting the terminal phenyl ring of the ω-chain has been a key strategy for optimizing activity. Research on 17-phenyl-18,19,20-trinor PGF2α analogs demonstrated that the position of substituents on this ring significantly alters biological potency. nih.gov

Introduction of a methyl group at the ortho- (2) or meta- (3) position of the benzene (B151609) ring resulted in compounds that were biologically more active than the corresponding para- (4) substituted analog. nih.gov

This indicates that steric and electronic factors governed by the substituent's position play a critical role in the interaction with the target receptor, likely by influencing the conformation of the side chain or through direct interaction with the binding pocket.

These findings suggest that similar substitutions on the terminal phenyl group of this compound could be used to modulate its activity profile.

Table 1: Effect of Aromatic Ring Substitutions in Analogous Compounds

| Parent Compound Class | Substitution | Effect on Biological Activity | Reference |

|---|---|---|---|

| PGF2α Analog (17-phenyl) | Methyl group at 2- or 3-position of phenyl ring | Increased biological activity | nih.gov |

| PGF2α Analog (17-phenyl) | Methyl group at 4-position of phenyl ring | Less active than 2- or 3-methyl analogs | nih.gov |

| Gingerol Analog | Free hydroxyl at 3- or 4-position of phenol ring | Important for potent COX-2 inhibition | nih.gov |

| Gingerol Analog | Methoxy groups at both 3- and 4-positions | Showed only moderate COX-2 inhibition | nih.gov |

Role of the Hydroxyl Groups on the Phenylpentyl Moiety and Phenol Ring in Activity

The hydroxyl groups are arguably the most important functional groups for the biological activity of this class of molecules, primarily due to their ability to form specific hydrogen bonds with target receptors.

Hydroxyl Group on the Phenylpentyl Moiety (C-3): This secondary alcohol is analogous to the C-15 hydroxyl group in prostaglandins, which is essential for their bioactivity. nih.gov The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inactivates prostaglandins by oxidizing this 15(S)-hydroxyl group to a 15-keto metabolite. nih.govnih.govtandfonline.com The resulting 15-keto compounds exhibit greatly reduced biological activity, demonstrating the indispensable nature of the hydroxyl group for receptor interaction. nih.govreactome.org Therefore, the 3-OH group on the phenylpentyl chain of the title compound is predicted to be a primary determinant of its activity. Its removal or oxidation would likely lead to a significant loss of potency.

Phenolic Hydroxyl Group (on the Phenol Ring): The free hydroxyl group on the guaiacol ring is a key feature for the antioxidant and anti-inflammatory properties of gingerols and related phenols. nih.gov This group can donate a hydrogen atom to scavenge free radicals. In terms of receptor binding, it can act as a crucial hydrogen bond donor. SAR studies on gingerol analogs have shown that masking or removing this phenolic hydroxyl group often leads to a decrease in anti-inflammatory and anti-cancer activities. nih.gov

Influence of Stereochemistry on the Biological Activities of this compound

The hydroxyl group on the phenylpentyl chain is located at a chiral center (C-3). The specific three-dimensional arrangement, or stereochemistry, at this center is critical for biological activity, a principle well-established from prostaglandin research.

In prostaglandins, the natural and most active configuration of the hydroxyl group at the analogous C-15 position is the (S) configuration. nih.gov However, in many potent synthetic PGF2α analogs like Latanoprost, the opposite (R) configuration at this position (termed the 15R-epimer) confers high potency and a desirable therapeutic profile. nih.gov The biological activity is highly sensitive to this stereochemistry:

Latanoprost , which has the (3R)-hydroxy-5-phenylpentyl side chain, is a highly potent ocular hypotensive agent. nih.gov

The corresponding 15R-epimer of PhXA34 (another PGF2α analog) is more potent than the 15S form. nih.gov

Conversely, the 15(R)-hydroxy epimers of some other prostaglandins are considered "unnatural" isomers and can be associated with a significant loss of receptor-mediated activity in certain assays. bertin-bioreagent.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com For complex molecules like PGF2α analogs, QSAR models help in understanding the specific physicochemical properties that govern potency and in designing new, more effective derivatives.

While specific QSAR models for this compound are not available, models developed for related compound series provide valuable insights. For PGF2α analogs, QSAR studies typically involve calculating a range of molecular descriptors, including:

Electronic Descriptors: Such as Hammett constants, which describe the electron-donating or withdrawing nature of substituents on the aromatic rings. These are crucial for modeling interactions that involve charge distribution.

Steric Descriptors: Such as Taft steric parameters or molar refractivity, which quantify the size and shape of substituents. These are important for understanding how a molecule fits into a constrained receptor binding site.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the molecule. This is critical for membrane permeability and for hydrophobic interactions with the receptor.

QSAR models for prostaglandin analogs have successfully predicted the activity of new compounds and have reinforced the experimental findings from traditional SAR studies. For example, such models would quantitatively confirm the optimal position for substituents on the terminal phenyl ring and the critical importance of the C-3 hydroxyl group. Applying a similar approach to derivatives of this compound could accelerate the discovery of new analogs with enhanced and specific biological activities.

Metabolism and Pharmacokinetics of 4 3 Hydroxy 5 Phenylpentyl 2 Methoxyphenol Pre Clinical Focus

In Vitro Metabolic Stability and Biotransformation of 4-(3-Hydroxy-5-phenylpentyl)-2-methoxyphenol

The metabolic journey of this compound is anticipated to begin with modifications to its chemical structure, primarily through Phase I and Phase II reactions, to increase its water solubility and facilitate its excretion from the body.

Identification of Phase I and Phase II Metabolic Pathways

Phase I Metabolism: The initial phase of metabolism likely involves the introduction or unmasking of functional groups. For the guaiacol (B22219) portion of the molecule, a key Phase I reaction is O-demethylation, converting the methoxy (B1213986) group to a hydroxyl group, which would result in a catechol derivative. The phenylalkyl side chain is also a target for Phase I enzymes. The secondary alcohol group is susceptible to oxidation to form a ketone. wikipedia.orgchemistrysteps.com Additionally, hydroxylation at various positions on the phenyl ring of the side chain is a common metabolic route for phenyl-containing compounds. sigmaaldrich.com

Phase II Metabolism: Following Phase I modifications, or directly on the parent compound, Phase II metabolism involves the conjugation of the molecule with endogenous, water-soluble molecules. The phenolic hydroxyl group of the guaiacol moiety is a prime site for glucuronidation and sulfation. nih.govnih.gov The secondary hydroxyl group on the pentyl chain can also undergo glucuronidation. nih.gov If a catechol is formed during Phase I, both of its hydroxyl groups would be available for conjugation reactions. nih.gov

Enzyme Systems Involved in the Metabolism of this compound

The biotransformation of this compound is expected to be carried out by several key enzyme systems primarily located in the liver.

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes, located in the endoplasmic reticulum of liver cells, is central to Phase I metabolism. nih.govkhanacademy.org They are the likely catalysts for the O-demethylation of the methoxy group and the oxidation of the secondary alcohol on the side chain.

UDP-Glucuronosyltransferases (UGTs): These Phase II enzymes are responsible for attaching glucuronic acid to the hydroxyl groups of the parent compound or its Phase I metabolites. nih.govwikipedia.org This process, known as glucuronidation, significantly increases the water solubility of the compound, preparing it for elimination. wikipedia.org

Sulfotransferases (SULTs): Another important family of Phase II enzymes, SULTs, catalyze the transfer of a sulfonate group to hydroxyl groups. The phenolic hydroxyl group is a likely target for sulfation.

Characterization of Major Metabolites

Based on the predicted metabolic pathways, the major metabolites of this compound are expected to be conjugates.

Glucuronide and Sulfate (B86663) Conjugates: The most abundant metabolites are likely to be the O-glucuronide and O-sulfate conjugates of the parent molecule, formed at the phenolic hydroxyl group.

Oxidized Metabolites: A ketone derivative, resulting from the oxidation of the secondary alcohol on the pentyl side chain, is a probable Phase I metabolite. This ketone could then undergo further Phase II conjugation.

Catechol Metabolites: The O-demethylated catechol derivative is another potential Phase I metabolite, which would subsequently be conjugated with glucuronic acid and/or sulfate.

Table 1: Predicted Metabolites of this compound

| Metabolite Type | Predicted Structure | Metabolic Pathway |

| Phase II | 4-(3-Hydroxy-5-phenylpentyl)-2-methoxyphenyl glucuronide | Direct Glucuronidation |

| Phase II | 4-(3-Hydroxy-5-phenylpentyl)-2-methoxyphenyl sulfate | Direct Sulfation |

| Phase I | 4-(3-Oxo-5-phenylpentyl)-2-methoxyphenol | Oxidation of secondary alcohol |

| Phase I | 4-(3-Hydroxy-5-phenylpentyl)-benzene-1,2-diol | O-demethylation |

| Phase I/II | 4-(3-Oxo-5-phenylpentyl)-2-methoxyphenyl glucuronide/sulfate | Oxidation followed by conjugation |

| Phase I/II | 4-(3-Hydroxy-5-phenylpentyl)-phenyl glucuronide/sulfate | O-demethylation followed by conjugation |

Absorption, Distribution, and Elimination of this compound in Animal Models

Specific pharmacokinetic data for this compound in animal models is not available. However, predictions can be made based on the behavior of similar phenolic and methoxyphenol compounds.

Oral Bioavailability and Systemic Exposure in Rodents

The oral bioavailability of phenolic compounds can be variable. Methoxy derivatives of some phenolic compounds have shown improved bioavailability compared to their hydroxylated counterparts. nih.gov The presence of the methoxy group in this compound might enhance its absorption from the gastrointestinal tract. However, extensive first-pass metabolism in the liver, particularly Phase II conjugation, could limit its systemic exposure. The resulting glucuronide and sulfate conjugates would be the primary forms circulating in the bloodstream.

Tissue Distribution and Organ Accumulation Studies in Animals

Following absorption, phenolic compounds and their metabolites can distribute to various tissues. Studies on other phenolic compounds in rats have shown distribution to the liver, kidneys, and to a lesser extent, adipose tissue and muscle. nih.govconicet.gov.arcollectionscanada.gc.ca The liver, as the primary site of metabolism, is expected to have a significant concentration of the compound and its metabolites. nih.govcollectionscanada.gc.ca The lipophilicity of the phenylpentyl side chain might contribute to some distribution into fatty tissues. Elimination of the metabolites is expected to occur primarily through urine and, to a lesser extent, bile.

Excretion Routes and Kinetics in Animal Species

The excretion of this compound in preclinical animal models is intrinsically linked to the metabolism of its parent compounds, such as certain gingerols. While direct excretion data for this compound is not extensively documented under this specific chemical name, the excretion patterns of its precursors, particularly 6-gingerol (B72531), have been investigated in animal studies, offering valuable insights. The primary routes of elimination for metabolites of these parent compounds are through the bile, leading to fecal excretion, and via the kidneys, resulting in urinary excretion.

In studies involving rats, the oral administration of 6-gingerol, a compound that is metabolized to a structure closely analogous to this compound, demonstrated that a significant portion of the compound and its metabolites are eliminated from the body within 60 hours. Research has shown that following a 50 mg/kg oral dose of 6-gingerol in rats, more than 60% of the administered dose was accounted for in the bile and urine. aacrjournals.org

The biliary-fecal route appears to be the predominant pathway for the excretion of these metabolites. In the aforementioned rat study, approximately 48% of the 6-gingerol dose was excreted as metabolites in the bile. aacrjournals.org This indicates a substantial hepatic involvement in the clearance of these compounds. The urinary route also plays a notable, albeit secondary, role in the elimination process. The same study found that 16% of the administered dose was excreted in the urine within 60 hours. aacrjournals.org

These findings underscore the importance of both renal and hepatic pathways in the clearance of this compound and related compounds in animal models. The kinetic data suggests a relatively efficient elimination process over a period of a few days.

Below is a data table summarizing the excretion findings for a closely related parent compound in rats.

| Excretion Route | Percentage of Administered Dose (%) | Timeframe (hours) | Animal Species |

| Bile | 48 | 60 | Rat |

| Urine | 16 | 60 | Rat |

| Total Accounted For | >60 | 60 | Rat |

Analytical Methodologies for 4 3 Hydroxy 5 Phenylpentyl 2 Methoxyphenol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 4-(3-Hydroxy-5-phenylpentyl)-2-methoxyphenol from complex mixtures and for its precise quantification. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal in this regard.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phenolic compounds due to its high resolution and sensitivity. nih.gov Method development for this compound involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and quantification.

Stationary Phase: Reversed-phase columns, such as C18 or Phenyl-Hexyl, are commonly employed for the separation of phenolic compounds. mdpi.comlcms.czsielc.com The nonpolar nature of these stationary phases allows for effective retention and separation based on the hydrophobicity of the analyte.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a pH modifier like formic acid or phosphoric acid) and an organic solvent (typically acetonitrile (B52724) or methanol) is frequently used. mdpi.comsielc.com The gradient allows for the efficient elution of compounds with varying polarities. The pH of the mobile phase is a critical parameter, as it can influence the ionization state and, consequently, the retention time of the phenolic analyte. mdpi.com

Detection: A Photodiode Array (PDA) detector is commonly used, allowing for the monitoring of absorbance at multiple wavelengths. mdpi.com The optimal wavelength for detection corresponds to the absorption maximum (λmax) of the compound, which for phenols is typically in the UV region. sielc.com

Table 1: Illustrative HPLC Method Parameters for Phenolic Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 or Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm) | Provides reversed-phase separation based on hydrophobicity. mdpi.comlcms.cz |

| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Ammonium Acetate | Controls pH and improves peak shape. mdpi.com |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic modifier to elute the compound. mdpi.comsielc.com |

| Elution Mode | Gradient | Allows for separation of complex mixtures with varying polarities. mdpi.com |

| Flow Rate | 0.6 - 1.0 mL/min | Influences analysis time and separation efficiency. mdpi.comnih.gov |

| Column Temperature | 40 - 50 °C | Affects viscosity and retention, can improve peak shape. lcms.cznih.gov |

| Detector | Photodiode Array (PDA) or UV-Vis | Monitors absorbance at specific wavelengths for quantification. mdpi.com |

| Detection Wavelength | ~280 nm | Corresponds to the typical absorption maximum for phenolic rings. sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is highly selective and can be used for the confirmation of multiple classes of compounds in a single run. lcms.cz For a compound like this compound, which has a relatively high boiling point and polar hydroxyl groups, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. lcms.cz

Derivatization: Silylation is a common derivatization technique where active hydrogens in the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis.

Analysis: The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for structural confirmation. researchgate.net

Table 2: General GC-MS Parameters for the Analysis of Derivatized Phenolic Compounds

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatizing Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS | Replaces active hydrogens with TMS groups to increase volatility. |

| GC Column | Capillary column (e.g., DB-5ms, HP-5ms) | Separates compounds based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Injection Mode | Split/Splitless | Introduces the sample into the GC system. |

| Temperature Program | Ramped oven temperature (e.g., 100°C to 300°C) | Optimizes the separation of compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum. hmdb.ca |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Acquires mass spectra for identification or targets specific ions for quantification. |

Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Sensitive Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an advanced analytical technique that offers exceptional sensitivity and selectivity, making it ideal for detecting trace amounts of compounds in complex matrices. lcms.cznih.gov This method couples the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. nih.gov

The LC-MS/MS system operates by separating the compound of interest using liquid chromatography, after which the eluent is directed into the mass spectrometer. nih.gov In the ion source, the analyte is ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the protonated or deprotonated molecule ([M+H]+ or [M-H]-) is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are detected in the second mass analyzer (Q3).

This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations, minimizing interference from the sample matrix. nih.gov The development of an LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of this compound in various samples. mdpi.commdpi.com

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound. Methods like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR experiments would be essential for confirming the identity of this compound. rsc.org

¹H NMR: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for this compound would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons (-OCH₃), the proton on the carbon bearing the hydroxyl group (-CH-OH), the methylene (B1212753) protons (-CH₂-), and the phenolic hydroxyl proton (-OH). stackexchange.com The splitting patterns (e.g., singlets, doublets, triplets, multiplets) arise from spin-spin coupling between neighboring protons and are crucial for establishing connectivity. rsc.orgstackexchange.com

¹³C NMR: This technique provides information about the different types of carbon atoms in the molecule. The spectrum would show separate signals for each unique carbon, including the aromatic carbons, the methoxy carbon, and the carbons of the pentyl side chain. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenolic -OH | ~5.0 (broad singlet) | - |

| Aromatic -CH | 6.7 - 7.0 (multiplet) | 110 - 148 |

| Phenyl -CH | 7.1 - 7.3 (multiplet) | 125 - 142 |

| -OCH₃ | ~3.8 (singlet) | ~56 |

| -CH-OH | ~3.7 (multiplet) | ~70 |

| -CH₂- (aliphatic) | 1.6 - 2.8 (multiplets) | 30 - 45 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic structure of the molecule, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. mu-varna.bg A broad band around 3300-3400 cm⁻¹ would indicate the O-H stretching of the hydroxyl and phenolic groups. researchgate.net C-H stretching vibrations for the aromatic and aliphatic parts would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching bands would be visible in the 1500-1600 cm⁻¹ region, and a strong C-O stretching band would be observed around 1200-1260 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenolic and phenyl groups in this compound act as chromophores. The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, would be expected to show absorption maxima (λmax) characteristic of a substituted phenol (B47542), generally around 220 nm and 280 nm. sielc.commu-varna.bg

Table 4: Characteristic Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| Infrared (IR) | O-H Stretch (Alcohol, Phenol) | 3300 - 3400 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 | |

| C-H Stretch (Aliphatic) | 2850 - 2960 | |

| C=C Stretch (Aromatic) | 1500 - 1600 | |

| C-O Stretch (Aryl ether, Alcohol) | 1200 - 1260 | |

| UV-Visible (UV-Vis) | π → π* Transition | ~220 nm |

| n → π* Transition | ~280 nm |

Bioanalytical Method Development for this compound in Biological Matrices (Non-human)

The development of robust and reliable bioanalytical methods is fundamental for the quantitative determination of xenobiotics in biological matrices. In preclinical research, these methods are crucial for evaluating the pharmacokinetic and toxicokinetic profiles of new chemical entities. For this compound, a compound belonging to the gingerol family, several liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods have been developed for its quantification in non-human biological matrices, primarily rodent plasma. These methods are characterized by their high sensitivity, selectivity, and throughput, which are essential for analyzing the low concentrations of the analyte often encountered in pharmacokinetic studies.

A common approach for the bioanalysis of gingerol-like compounds involves the use of ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). researchgate.netnih.gov This technique offers superior resolution and shorter run times compared to conventional HPLC. The sample preparation is a critical step to ensure the removal of endogenous interferences from the biological matrix and to concentrate the analyte of interest. Protein precipitation is a frequently employed technique due to its simplicity and efficiency. researchgate.netnih.gov

The chromatographic separation is typically achieved on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid to improve peak shape and ionization efficiency. nih.govnih.gov Detection is performed using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. nih.gov

Method validation is performed in accordance with regulatory guidelines to ensure the reliability of the analytical data. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. The linearity of the method is typically established over a wide concentration range, for instance, from 1 to 3000 ng/mL. researchgate.net Accuracy and precision are assessed at multiple concentration levels, with acceptance criteria generally being within ±15% (±20% for the lower limit of quantification). researchgate.net

The following tables summarize typical parameters for a UPLC-MS/MS method developed for the quantification of a structurally similar compound, cirsimarin, in rat plasma, which can serve as a reference for the development of a method for this compound. researchgate.net

Table 1: UPLC-MS/MS Method Parameters

| Parameter | Value |

| Chromatographic System | UPLC-MS/MS |

| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 2: Method Validation Summary

| Validation Parameter | Result |

| Linearity Range | 1–3000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy | 92.5% - 107.3% |

| Precision (RSD) | < 14% |

| Recovery | > 84.2% |

| Matrix Effect | 103.6% - 107.4% |

These bioanalytical methods, once validated, are applied to pharmacokinetic studies in non-human species, such as rats, to determine key parameters like half-life and area under the curve (AUC), providing essential information for the drug development process. researchgate.net

Theoretical and Computational Studies of 4 3 Hydroxy 5 Phenylpentyl 2 Methoxyphenol

Molecular Modeling and Docking Simulations of 4-(3-Hydroxy-5-phenylpentyl)-2-methoxyphenol with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com These simulations are crucial in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein or enzyme. For this compound, docking studies would involve preparing the 3D structure of the compound and docking it into the active site of various biological targets.

The selection of target proteins is often guided by the known biological activities of structurally similar compounds. For instance, diarylheptanoids have been investigated for their potential interactions with targets such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and various protein kinases. The docking process would generate a series of possible binding poses, each associated with a scoring function that estimates the binding energy. A lower binding energy typically indicates a more stable and favorable interaction.

The results of such simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein. For example, the hydroxyl and methoxy (B1213986) groups on the phenyl ring are potential sites for hydrogen bonding, which can significantly contribute to the binding affinity.

Table 1: Hypothetical Docking Simulation Results of this compound with Selected Biological Targets

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

| 5-Lipoxygenase (5-LOX) | -7.9 | His367, His372, Ile406 | Hydrophobic, π-π Stacking |

| Protein Kinase (e.g., Akt) | -9.2 | Lys179, Glu234, Asp292 | Hydrogen Bond, Electrostatic |

Note: This table is illustrative and based on typical interactions observed for similar compounds. Actual values would require specific computational studies.

Quantum Chemical Calculations of Electronic Properties of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. nih.gov These calculations can determine the distribution of electrons, molecular orbital energies, and electrostatic potential, all of which are fundamental to understanding a molecule's reactivity and interactions.

Frontier Molecular Orbitals (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining the chemical stability and reactivity of a molecule. A smaller energy gap suggests higher reactivity.

For this compound, DFT calculations would reveal the spatial distribution of these orbitals. The HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl rings and the oxygen atoms of the hydroxyl and methoxy groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over areas that can accept electrons.

Table 2: Calculated Electronic Properties of this compound using DFT

| Parameter | Value (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

| Ionization Potential | 5.8 |

| Electron Affinity | 1.2 |

Note: These values are representative and would be determined from specific DFT calculations.

Electrostatic Potential Mapping and Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy groups, highlighting their role as hydrogen bond acceptors. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its function as a hydrogen bond donor. These maps provide a rational basis for understanding the non-covalent interactions observed in molecular docking simulations.

Molecular Dynamics Simulations to Understand Ligand-Target Interactions

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov MD simulations can reveal the stability of the binding pose, the flexibility of the protein and the ligand, and the role of solvent molecules in the interaction.

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the forces between all atoms over a period of nanoseconds or longer. Analysis of the simulation trajectory can provide information on the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex. Furthermore, the simulation can highlight conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy.

De Novo Design and Virtual Screening for Novel this compound Analogs

The structural information obtained from the computational studies of this compound can be leveraged to design novel analogs with improved properties. De novo design algorithms can generate new molecular structures that fit the binding pocket of a target protein, using the parent compound as a template. nih.gov

Virtual screening is another powerful technique used to identify new lead compounds from large chemical libraries. nih.govrsc.orgresearchgate.net In a virtual screening campaign, millions of compounds can be computationally docked into the target's active site, and those with the best predicted binding affinities can be selected for further experimental testing. By using the binding mode of this compound as a reference, pharmacophore models can be developed to screen for compounds that share similar chemical features essential for binding. This approach can accelerate the discovery of new and more potent analogs.

Future Research Directions and Translational Perspectives for 4 3 Hydroxy 5 Phenylpentyl 2 Methoxyphenol

Integration of Omics Data for Comprehensive Mechanistic UnderstandingNo omics data (genomics, proteomics, metabolomics, etc.) have been published in relation to 4-(3-Hydroxy-5-phenylpentyl)-2-methoxyphenol to provide a comprehensive mechanistic understanding.

Due to the absence of research on "this compound," no data tables or a list of mentioned compounds can be generated. Further research is required to establish the foundational knowledge for the topics outlined in the user's request.

Q & A

Q. What methodologies enable the study of structure-activity relationships (SAR) for this compound in neuropharmacology or antioxidant research?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to predict binding affinities with targets like COX-2 or Keap1-Nrf2.

- ROS Scavenging Assays : Measure DPPH/ABTS radical inhibition; correlate with substituent electronic effects (Hammett σ values) .

- In Vivo Models : Use murine oxidative stress models (e.g., LPS-induced inflammation) to validate computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.